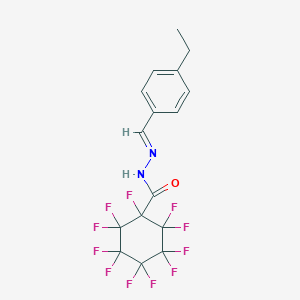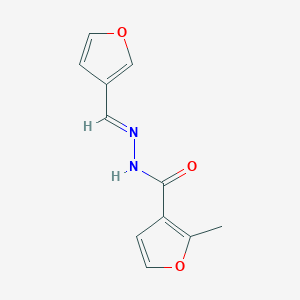
2-(3-氯苯基)-3,6-二甲基喹啉-4-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and others. These properties can give insights into how the compound behaves under different conditions .科学研究应用
Anticonvulsant Activity
This compound has been studied for its potential as an anticonvulsant agent. In research, derivatives of 2-(3-Chlorophenyl)-quinoline showed promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. These studies suggest that the compound could be beneficial in managing conditions like epilepsy, offering an alternative to traditional anticonvulsant drugs .
Antinociceptive Properties
The antinociceptive (pain-relieving) activity of this compound has also been explored. It has been tested in models of tonic pain, such as the formalin model, indicating its potential use as an analgesic. This could have implications for the treatment of chronic pain conditions, providing a new avenue for pain management .
Interaction with Neuronal Channels
Research indicates that 2-(3-Chlorophenyl)-quinoline derivatives interact with neuronal voltage-sensitive sodium and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be the basis for the compound’s anticonvulsant and analgesic effects. Such interactions could be harnessed for developing new treatments for neurological disorders .
GABA A and TRPV1 Receptor Affinity
The compound’s affinity for GABA A and TRPV1 receptors has been determined, suggesting a role in modulating neurotransmitter release and pain perception. This could lead to the development of new drugs targeting these receptors for the treatment of anxiety disorders and pain .
Hepatotoxicity and Neurotoxicity Studies
The compound has been evaluated for its toxicological profile, particularly its neurotoxic and hepatotoxic properties. The findings suggest that it does not exhibit significant cytotoxic effects, which is a positive indicator for its safety profile in therapeutic applications .
Synthesis of Borinic Acid Derivatives
While not directly related to 2-(3-Chlorophenyl)-quinoline, the synthesis of borinic acid derivatives is an area of research that could potentially intersect with the compound’s applications. Borinic acids are used in various chemical reactions, and the compound could be used as a precursor or an intermediate in such syntheses .
作用机制
安全和危害
属性
IUPAC Name |
2-(3-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-7-15-14(8-10)16(18(21)22)11(2)17(20-15)12-4-3-5-13(19)9-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVVJZNWEGRKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(5-methyl-2-furyl)methylene]heptanohydrazide](/img/structure/B454646.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454647.png)

![5-{2-[(3-Methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B454650.png)
![N'-[1-(2-furyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454651.png)
![4,5-dimethyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B454652.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454659.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide](/img/structure/B454660.png)
![5-[2-(2-Methyl-3-furoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B454661.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454662.png)
![N'-[3-(2-furyl)-2-propenylidene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454663.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454664.png)
